N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antidiabetic Activity
N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which are structurally related to the queried compound, have shown significant lowering of plasma glucose level in non-insulin-dependent diabetes mellitus rat models. These compounds have been evaluated for their in vivo antidiabetic activity and as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), providing insights into their mode of action and potential applications in diabetes treatment (Moreno-Díaz et al., 2008).
Endothelin Antagonism
Substitution at the ortho position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide has led to the development of biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists. These compounds have shown potential in inhibiting the pressor effect caused by ET-1 infusion in rats and nonhuman primates, indicating their potential therapeutic applications in conditions influenced by endothelin activity (Murugesan et al., 1998).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and characterized as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. These compounds have shown significant inhibitory activity in vitro and potential for blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting their research importance in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antiulcer Agents
Compounds like Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate have been synthesized and evaluated for their antiulcer properties as H+/K(+)-ATPase inhibitors. These compounds offer mucosal protection against ethanol-induced gastric lesions and have shown higher antiulcer activity than cimetidine in animal models, indicating their potential as antiulcer agents (Terashima et al., 1995).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-10(15-17-13-4-2-3-5-14(13)18-15)19-22(20,21)12-8-6-11(16)7-9-12/h2-10,19H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZOKTYTVNDCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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